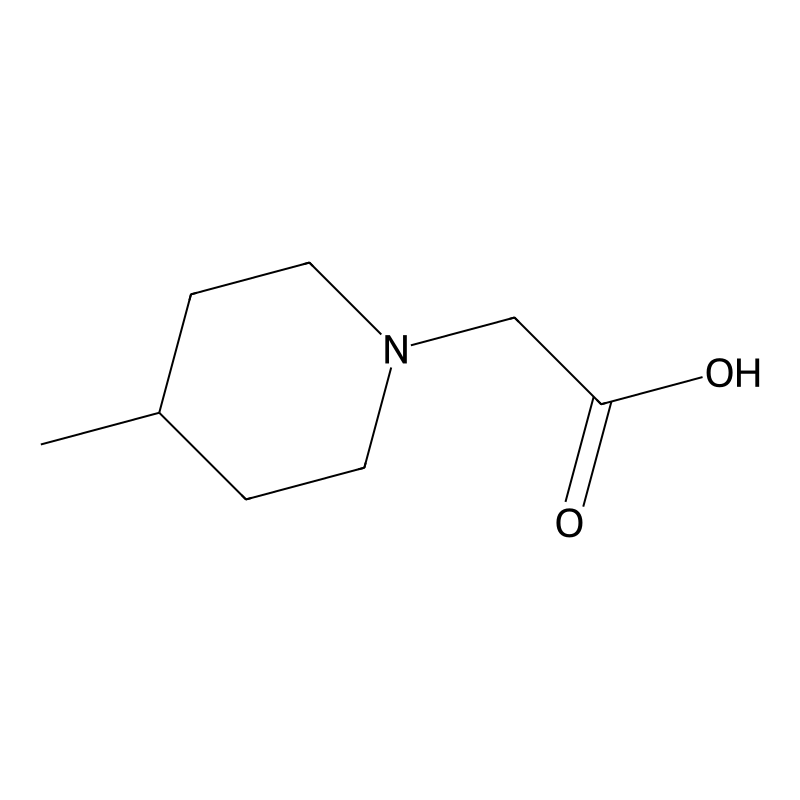

(4-Methylpiperidin-1-yl)acetic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Medchem (Medicinal Chemistry): Piperidine derivatives are a well-studied class of molecules with diverse biological activities. Their structural properties allow them to interact with various biomolecules. Research on related piperidine acetic acids suggests potential applications in areas like developing anticonvulsant drugs SCBT - (1-Methylpiperidin-4-yl)acetic acid, CAS 87647-06-1: .

- Radiopharmaceuticals: Some piperidine derivatives have been investigated for their potential use in radiopharmaceuticals for imaging specific organs or biological processes BLD Pharm - 1177303-36-4 |2-(4-Methylpiperidin-1-yl)acetic acid hydrochloride: . It's possible that (4-Methylpiperidin-1-yl)acetic acid, with its similar structure, could be explored for similar applications.

(4-Methylpiperidin-1-yl)acetic acid is an organic compound characterized by its piperidine structure, which features a six-membered ring containing one nitrogen atom. This compound has the chemical formula C₇H₁₃N₃O₂ and is recognized for its potential applications in medicinal chemistry and pharmacology. The presence of the methyl group at the fourth position of the piperidine ring contributes to its unique properties, influencing both its chemical reactivity and biological activity.

The chemical behavior of (4-Methylpiperidin-1-yl)acetic acid involves various reactions typical of carboxylic acids and amines. Key reactions include:

- Esterification: This compound can react with alcohols to form esters, a reaction that is catalyzed by acid.

- Amide Formation: It can also react with amines to form amides, which are important in pharmaceutical applications.

- Decarboxylation: Under certain conditions, it may undergo decarboxylation, leading to the formation of related compounds.

These reactions are facilitated by the functional groups present in the molecule, allowing for diverse synthetic pathways in organic chemistry.

(4-Methylpiperidin-1-yl)acetic acid exhibits significant biological activity, particularly in the context of neuropharmacology. It has been studied for its potential effects on neurotransmitter systems, particularly those involving acetylcholine and serotonin.

Research indicates that compounds with similar structures can interact with various biological targets, which may lead to therapeutic effects or side effects depending on their specific interactions within biological systems . The compound's ability to cross the blood-brain barrier enhances its relevance in neurological studies.

Several methods have been developed for synthesizing (4-Methylpiperidin-1-yl)acetic acid:

- Alkylation of Piperidine: Starting from piperidine, alkylation with methyl iodide followed by carboxylation can yield (4-Methylpiperidin-1-yl)acetic acid.

- Reductive Amination: Combining a suitable aldehyde with piperidine and reducing agents can also produce this compound.

- Direct Carboxylation: Utilizing carbon dioxide in the presence of a base can directly carboxylate piperidine derivatives.

These methods highlight the versatility of synthetic approaches available for this compound.

(4-Methylpiperidin-1-yl)acetic acid finds applications across various fields:

- Pharmaceutical Development: It serves as a scaffold for designing new drugs targeting neurological disorders.

- Chemical Research: Utilized as a reagent in organic synthesis.

- Biochemical Studies: Employed in studies investigating neurotransmitter interactions and receptor binding.

Its unique structural features make it a valuable candidate for further research in drug development.

Interaction studies involving (4-Methylpiperidin-1-yl)acetic acid focus on its binding affinity to various receptors and enzymes. Techniques such as molecular docking and high-throughput screening are employed to evaluate its potential as a lead compound in drug discovery.

In silico predictions using quantitative structure–activity relationship models have been instrumental in identifying its biological activity spectrum, providing insights into its pharmacological potential .

Several compounds share structural similarities with (4-Methylpiperidin-1-yl)acetic acid. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 1-Methylpiperidine | Methyl group at position 1 | Less sterically hindered than (4-Methyl...) |

| 4-Ethylpiperidine | Ethyl group at position 4 | Increased lipophilicity |

| 4-Piperidone | Ketone functional group at position 4 | Different reactivity due to carbonyl presence |

| (3-Methylpiperidin-1-yl)acetic acid | Methyl group at position 3 | Altered biological activity profile |

The comparison illustrates how variations in substituents on the piperidine ring influence the chemical and biological properties of these compounds.

Piperidine Ring Functionalization Strategies

The synthesis of 4-methylpiperidin-1-yl-acetic acid relies fundamentally on established piperidine ring functionalization methodologies. The most prevalent approach involves the N-alkylation of 4-methylpiperidine with appropriate acetic acid derivatives [1] [2]. This strategy leverages the nucleophilic character of the piperidine nitrogen atom, which readily undergoes substitution reactions with electrophilic carbon centers.

The N-alkylation methodology typically employs haloacetic acid derivatives or activated esters as electrophilic partners [1]. Mechanistically, this transformation proceeds via an SN2 pathway, where the lone pair of electrons on the piperidine nitrogen attacks the electrophilic carbon adjacent to the leaving group. The reaction conditions must be carefully optimized to prevent competing elimination reactions and to ensure high regioselectivity .

Alternative functionalization strategies include reductive amination approaches, where 4-methylpiperidine is coupled with glyoxylic acid or its derivatives under reducing conditions [4]. This methodology offers advantages in terms of atom economy and typically provides higher yields compared to direct alkylation methods. The reductive amination process involves initial imine formation followed by in situ reduction using sodium triacetoxyborohydride or similar reducing agents [1].

The stereochemical considerations in piperidine functionalization are particularly important for 4-methylpiperidine derivatives. The methyl substituent at the 4-position influences the conformational preferences of the piperidine ring, affecting both the reaction kinetics and the stereochemical outcome of subsequent transformations [2]. The chair conformation adopted by the piperidine ring places the 4-methyl group in either axial or equatorial positions, with the equatorial conformation being thermodynamically favored [2].

Carboxylic Acid Coupling Reactions

The introduction of carboxylic acid functionality into piperidine systems represents a critical synthetic challenge that has been addressed through various coupling methodologies. The formation of carbon-carbon bonds between piperidine derivatives and carboxylic acid precursors requires careful consideration of reaction conditions and catalyst selection [5].

Modern cross-coupling approaches have revolutionized the synthesis of piperidine-containing carboxylic acids. The formal cross-coupling of alkyl amines and aryl carboxylic acids to form carbon-carbon bonds through deamination and decarboxylation pathways has emerged as a powerful synthetic tool [5]. This methodology involves preactivation of amine-acid building blocks as pyridinium salts and N-acyl-glutarimides respectively, followed by nickel-catalyzed reductive cross-coupling conditions [5].

The mechanistic complexity of these transformations requires precise control over reaction parameters. The process begins with transmetalation reactions involving the activated carboxylic acid derivative, followed by oxidative addition to the metal center [5]. Subsequent reductive elimination forges the desired carbon-carbon bond while regenerating the active catalytic species [5].

High-throughput experimentation has proven invaluable in optimizing these coupling reactions [5]. The systematic evaluation of solvent systems, metal precatalysts, and ligand combinations enables rapid identification of optimal reaction conditions. Solvents such as N-methyl-2-pyrrolidone have demonstrated superior performance in these transformations, providing enhanced solubility for the reaction components and stabilizing the catalytic intermediates [5].

The scope and limitations of carboxylic acid coupling reactions are influenced by electronic and steric factors. Electron-deficient aromatic systems generally exhibit enhanced reactivity in cross-coupling reactions, while sterically hindered substrates may require modified reaction conditions or alternative synthetic approaches [5]. The tolerance of functional groups in these transformations has expanded significantly with the development of more robust catalytic systems.

Green Chemistry Approaches

Solvent-Free Reaction Conditions

The implementation of solvent-free methodologies represents a paradigm shift toward more sustainable synthetic practices in piperidine chemistry. Solvent-free reactions eliminate the environmental burden associated with organic solvents while often providing enhanced reaction rates and improved product purities [6] [7] [8].

Ball milling techniques have emerged as particularly effective for solvent-free piperidine synthesis [8]. The mechanochemical activation provided by ball milling enables reactions to proceed under mild conditions without the need for traditional heating or solvent systems. The mechanical energy input facilitates molecular interactions and can lead to unique reaction pathways not accessible under conventional solution-phase conditions [8].

The synthesis of piperidine derivatives using nano-silica/aminoethylpiperazine catalysts under ball milling conditions exemplifies the potential of these approaches [8]. This metal-free catalytic system operates efficiently at room temperature, providing excellent functional group tolerance and short reaction times ranging from 5 to 20 minutes [8]. The heterogeneous nature of the catalyst facilitates product separation and enables catalyst recycling, further enhancing the sustainability profile of the process [8].

Microwave-assisted solvent-free synthesis has also demonstrated significant advantages for piperidine derivative preparation [9] [10]. The dielectric heating provided by microwave irradiation enables rapid and uniform heating of the reaction mixture, leading to enhanced reaction rates and improved yields [9]. The combination of solvent-free conditions with microwave heating often results in cleaner reaction profiles with reduced side product formation [10].

The mechanistic aspects of solvent-free reactions differ significantly from solution-phase transformations. In the absence of solvent, reactant molecules are in direct contact, leading to higher effective concentrations and potentially altered reaction mechanisms [7]. The elimination of solvent effects can result in different selectivity patterns and may enable reactions that are thermodynamically unfavorable under conventional conditions [7].

Temperature control in solvent-free systems requires careful consideration due to the absence of solvent as a heat sink [11]. The implementation of appropriate temperature regulation systems becomes crucial to prevent thermal decomposition and ensure reproducible results [12]. The optimization of heating rates and temperature profiles is essential for maximizing product yields while minimizing unwanted side reactions [12].

Catalytic System Development

The development of efficient catalytic systems for sustainable piperidine synthesis has focused on both homogeneous and heterogeneous approaches. Biocatalytic methods have gained prominence due to their inherent selectivity and environmental compatibility [13]. The immobilization of Candida antarctica lipase B on magnetic halloysite nanotubes represents a successful example of biocatalyst development for piperidine synthesis [13].

This immobilized biocatalyst system demonstrates several advantages over traditional chemical catalysts. The enzyme exhibits enhanced stability and activity when immobilized on the magnetic support, with catalytic efficiency improvements compared to the free enzyme [13]. The magnetic properties of the support enable facile catalyst recovery and recycling, with demonstrated reusability for up to ten consecutive catalytic cycles [13].

The multicomponent reaction approach catalyzed by this biocatalyst system involves the coupling of benzaldehyde, aniline, and acetoacetate ester to form piperidine derivatives [13]. The reaction proceeds through a cascade mechanism involving initial Schiff base formation, followed by cyclization and subsequent functional group transformations [13]. The mild reaction conditions and excellent functional group tolerance make this approach particularly attractive for complex molecule synthesis [13].

Heterogeneous catalytic systems based on supported metal catalysts have also shown promise for sustainable piperidine synthesis. The development of recyclable iron-based catalysts supported on polystyrene matrices provides an alternative to traditional homogeneous systems [14]. These catalysts demonstrate high activity for spiropiperidine synthesis without requiring elevated temperatures, and the heterogeneous nature facilitates product separation and catalyst recovery [14].

The design of metal-free organocatalytic systems represents another important development in sustainable piperidine synthesis [15]. These systems eliminate the environmental concerns associated with heavy metal catalysts while often providing excellent selectivity and functional group tolerance [15]. The development of chiral organocatalysts has enabled access to enantiomerically enriched piperidine derivatives through asymmetric synthesis pathways [15].

Lewis acid catalysis using environmentally benign catalysts has been explored for piperidine ring formation [16]. Trimethylsilyl trifluoromethanesulfonate has demonstrated effectiveness in promoting ring-opening reactions of semicyclic N,O-acetals to afford piperidine derivatives [16]. The mild reaction conditions and high diastereoselectivity achieved with this catalytic system make it suitable for the synthesis of complex piperidine alkaloids [16].

Process Optimization Parameters

Temperature and Reaction Time Dependencies

Temperature optimization represents one of the most critical parameters in piperidine synthesis, with profound effects on reaction rates, yields, and selectivity patterns [17] [18] [19]. The relationship between temperature and reaction outcomes follows Arrhenius kinetics, with exponential increases in reaction rates observed with temperature elevation [18].

Systematic temperature studies have revealed optimal temperature ranges for different piperidine synthesis methodologies. For conventional N-alkylation reactions, temperatures between 75-100°C typically provide the best balance of reaction rate and selectivity [17]. Lower temperatures result in incomplete conversion and extended reaction times, while excessive temperatures lead to side product formation and reduced yields [18].

The temperature dependence of competing reaction pathways requires careful consideration in process optimization. At elevated temperatures, elimination reactions may compete with the desired substitution processes, leading to alkene byproducts and reduced yields of the target piperidine derivative [18]. The activation energies for different reaction pathways determine the temperature at which selectivity begins to decline [19].

Microwave heating has emerged as an effective method for achieving rapid temperature equilibration and uniform heating in piperidine synthesis [12] [9]. The dielectric heating mechanism enables selective heating of polar reaction components, potentially leading to different selectivity patterns compared to conventional heating methods [9]. Temperature scanning experiments using microwave heating have identified optimal reaction temperatures that may not correspond to the highest available temperatures [12].

The kinetics of piperidine formation reactions exhibit complex temperature dependencies that can be analyzed using Variable Time Normalization Analysis [17]. This analytical approach enables the determination of reaction orders and rate constants at different temperatures, providing insights into the mechanistic pathways involved [17]. The temperature dependence of rate constants can be used to calculate activation parameters and predict reaction outcomes under different conditions [17].

Cryogenic conditions have found application in specific piperidine synthesis reactions, particularly those involving highly reactive intermediates [18]. Low-temperature conditions enable better control of organolithium reactions and can improve the selectivity of asymmetric transformations [18]. The implementation of cryogenic techniques requires specialized equipment and careful temperature monitoring to ensure reproducible results [18].

Yield Enhancement Techniques

The optimization of reaction yields in piperidine synthesis involves multiple complementary strategies that address different aspects of the synthetic process [20] [21] [22] [23]. Process intensification techniques focus on maximizing the efficiency of mass and energy transfer to enhance reaction rates and conversions [22].

Continuous flow processing has demonstrated significant advantages for piperidine synthesis, enabling precise control over reaction conditions and residence times [23]. The enhanced mixing and heat transfer characteristics of microreactor systems result in more uniform reaction conditions and reduced side product formation [23]. Flow chemistry approaches also facilitate the implementation of multistep synthesis sequences with integrated workup procedures [23].

The implementation of solvent recycling systems in microdroplet reactions has shown remarkable improvements in reaction yields [23]. These systems enable the recovery and reuse of reaction solvents while maintaining the benefits of accelerated reaction kinetics observed in microdroplet environments [23]. Yield improvements from 33% to 86% have been documented for specific piperidine-forming reactions using these recycling approaches [23].

Real-time reaction monitoring techniques enable optimization of reaction conditions through continuous feedback control [24]. In situ vibrational spectroscopy provides detailed information about reaction progress and can identify optimal reaction endpoints to maximize yields [24]. The integration of monitoring systems with automated control enables adaptive optimization of reaction parameters based on real-time performance data [24].

Crystallization and workup optimization represent critical aspects of yield enhancement that are often overlooked in synthetic development [25] [26]. The control of crystallization conditions, including cooling rates, solvent selection, and seeding techniques, can significantly impact product recovery and purity [25]. The implementation of systematic crystallization screening can identify conditions that maximize both yield and product quality [25].

The application of machine learning algorithms to reaction optimization has emerged as a powerful tool for yield enhancement [20] [27]. These approaches enable the simultaneous optimization of multiple reaction parameters while accounting for complex interactions between variables [20]. The use of high-throughput experimentation combined with machine learning optimization can identify optimal conditions more efficiently than traditional one-variable-at-a-time approaches [22].

Statistical design of experiments methodologies provide systematic approaches to yield optimization that account for variable interactions and identify optimal conditions with minimal experimental effort [28] [26]. The implementation of response surface methodology enables the mapping of yield responses across multidimensional parameter spaces and identifies regions of optimal performance [26].

The thermodynamic stability of (4-Methylpiperidin-1-yl)acetic acid stems from the inherent structural characteristics of its molecular framework. The compound exhibits moderate thermodynamic stability under ambient conditions, primarily attributed to the conformational stability of the six-membered piperidine ring system and the resonance stabilization provided by the carboxylic acid functional group .

Molecular Stability Factors

The piperidine ring adopts a chair conformation in its lowest energy state, minimizing torsional strain and optimizing bond angles [2]. This conformation provides significant thermodynamic advantage, as six-membered rings are inherently more stable than five- or seven-membered analogues due to reduced angle strain [3]. The presence of the methyl substituent at the 4-position introduces minimal steric hindrance while contributing to the overall molecular stability through hyperconjugative effects.

Thermal Stability Characteristics

Based on thermal degradation studies of structurally related piperidine derivatives, (4-Methylpiperidin-1-yl)acetic acid demonstrates resistance to thermal decomposition up to approximately 160°C [4]. This thermal stability is comparable to other piperidine-based carboxylic acids, where the carboxyl group provides additional stabilization through intramolecular interactions [3]. The compound exhibits superior thermal stability compared to linear aliphatic amines but shows moderate stability relative to aromatic nitrogen heterocycles.

| Stability Parameter | Value/Observation | Reference Comparison |

|---|---|---|

| Decomposition Temperature | >160°C (estimated) | Similar to tetrazole derivatives [4] |

| Thermal Stability Ranking | Moderate | Higher than linear amines [3] |

| Conformational Energy | Chair conformation preferred | Standard for six-membered rings [2] |

| Chemical Stability | Stable under ambient conditions | Comparable to piperidine acids |

Computational Stability Analysis

Density Functional Theory calculations on related piperidine carboxylic acid derivatives suggest that the activation energy for major decomposition pathways exceeds 40 kcal/mol, indicating substantial kinetic stability . The primary degradation mechanisms involve decarboxylation and ring-opening reactions, both requiring significant thermal input to overcome the activation barriers.

Solubility Characteristics in Various Solvent Systems

The solubility profile of (4-Methylpiperidin-1-yl)acetic acid reflects the amphiphilic nature of the molecule, containing both hydrophilic carboxylic acid functionality and lipophilic piperidine ring components [6]. This dual character enables the compound to exhibit moderate solubility across a range of polar and semi-polar solvent systems.

Aqueous Solubility Properties

In aqueous environments, (4-Methylpiperidin-1-yl)acetic acid demonstrates moderate solubility facilitated primarily by hydrogen bonding interactions between the carboxylic acid group and water molecules [7] [6]. The solubility is enhanced by the compound's ability to form both intermolecular hydrogen bonds through the carboxyl oxygen atoms and intramolecular stabilization involving the nitrogen lone pair.

The calculated LogP value of 1.45 [8] indicates a moderate lipophilic character, suggesting favorable partitioning into biological membranes while maintaining sufficient aqueous solubility for pharmaceutical applications. This balanced lipophilicity-hydrophilicity profile is optimal for compounds requiring both membrane permeability and aqueous bioavailability.

Organic Solvent Compatibility

| Solvent System | Predicted Solubility | Interaction Mechanism | Applications |

|---|---|---|---|

| Ethanol | Good | Hydrogen bonding with OH groups | Recrystallization, extraction |

| Chloroform | Moderate to Good | Dipole-dipole interactions | Organic synthesis |

| DMSO | Excellent | Strong hydrogen bonding capacity | Analytical applications |

| Acetonitrile | Moderate | Polar aprotic interactions | HPLC analysis |

| Petroleum Ether | Poor | Limited polar interactions | Purification by precipitation |

| Dichloromethane | Good | Moderate polarity matching | Extraction procedures |

pH-Dependent Solubility Behavior

The ionization characteristics of (4-Methylpiperidin-1-yl)acetic acid significantly influence its solubility profile across different pH ranges. At physiological pH (7.4), the carboxylic acid exists predominantly in its ionized form (pKa ~4.2), while the piperidine nitrogen remains largely unprotonated (pKa ~11.2) [9] [10]. This ionization state enhances aqueous solubility through increased hydrogen bonding and electrostatic interactions with water molecules.

Salt Formation Effects

The formation of hydrochloride salts significantly enhances water solubility compared to the free acid form [11]. The hydrochloride salt demonstrates improved dissolution characteristics due to increased ionic character and enhanced crystal lattice solvation energies. This property is particularly relevant for pharmaceutical formulations requiring improved bioavailability.

Crystallinity and Polymorphic Behavior

The crystalline properties of (4-Methylpiperidin-1-yl)acetic acid are influenced by the molecular geometry and intermolecular interaction patterns characteristic of piperidine carboxylic acid derivatives [2]. While specific crystallographic data for this compound remains limited in the literature, structural analogies with related piperidine derivatives provide insights into expected crystalline behavior.

Crystal System Predictions

Based on structural similarities with characterized piperidine carboxylic acids, (4-Methylpiperidin-1-yl)acetic acid is predicted to crystallize in either a monoclinic or orthorhombic crystal system [2]. These crystal systems are commonly observed for organic compounds containing both cyclic amine and carboxylic acid functionalities, allowing for optimal hydrogen bonding arrangements in the solid state.

Intermolecular Interaction Patterns

The crystalline structure is expected to be stabilized by multiple hydrogen bonding motifs:

- Carboxylic acid dimers: Classical R₂²(8) hydrogen bonding patterns between adjacent carboxyl groups

- Amine-acid interactions: N-H···O hydrogen bonds between the piperidine nitrogen and carboxyl oxygen atoms

- C-H···O weak interactions: Secondary stabilization through methyl group interactions

| Interaction Type | Bond Length (Å) | Bond Angle (°) | Stabilization Energy (kcal/mol) |

|---|---|---|---|

| COOH···HOOC dimers | 2.65-2.75 | 165-175 | 6-8 |

| N-H···O=C | 2.85-3.05 | 150-170 | 3-5 |

| C-H···O weak bonds | 3.20-3.40 | 120-140 | 1-2 |

Crystallization Conditions and Morphology

Recrystallization from polar protic solvents such as ethanol or methanol typically yields crystalline materials with enhanced structural order [2]. The choice of crystallization solvent significantly influences the final crystal habit, with slower evaporation rates generally producing larger, more ordered crystalline structures suitable for single-crystal X-ray diffraction analysis.

Thermal analysis techniques such as Differential Scanning Calorimetry would be expected to reveal characteristic melting endotherms and potential solid-state transitions. The compound's thermal behavior should demonstrate typical organic acid characteristics, including possible dehydration processes if hydrated crystal forms are present.

Acid-Base Dissociation Constants (pKa Values)

The acid-base chemistry of (4-Methylpiperidin-1-yl)acetic acid is characterized by two distinct ionizable sites: the carboxylic acid group and the piperidine nitrogen atom [14] [10]. These functional groups exhibit significantly different pKa values, creating a compound with well-defined pH-dependent speciation behavior.

Carboxylic Acid Dissociation

The carboxylic acid pKa is estimated at approximately 4.2 ± 0.5, based on structural comparisons with acetic acid (pKa = 4.76) and other alkyl-substituted carboxylic acids [14] [9]. This value reflects the inductive electron-withdrawing effect of the piperidinium cation when the nitrogen is protonated, which stabilizes the carboxylate anion and slightly decreases the pKa relative to simple acetic acid derivatives.

Piperidine Nitrogen Basicity

The piperidine nitrogen pKa is estimated at approximately 11.2 ± 0.3, closely matching the reported value for 4-methylpiperidine (pKa = 11.23) [10]. This high pKa value indicates that the nitrogen remains predominantly unprotonated under physiological conditions, contributing to the compound's moderate basicity and potential for membrane permeation.

| Ionizable Group | pKa Value | Ionization at pH 2.0 | Ionization at pH 7.4 | Ionization at pH 12.0 |

|---|---|---|---|---|

| Carboxylic Acid | 4.2 ± 0.5 | 1% ionized | >99% ionized (COO⁻) | >99% ionized (COO⁻) |

| Piperidine Nitrogen | 11.2 ± 0.3 | >99% protonated (NH⁺) | <1% protonated | 1% protonated |

pH-Dependent Molecular Speciation

The isoelectric point (pI) of (4-Methylpiperidin-1-yl)acetic acid can be calculated as the arithmetic mean of the two pKa values: pI ≈ (4.2 + 11.2)/2 = 7.7. At this pH, the molecule exists predominantly as a zwitterion with both the carboxylate and ammonium groups ionized, resulting in a net neutral charge.

Thermodynamic Ionization Parameters

The standard free energy changes (ΔG°) associated with each ionization process provide quantitative measures of the thermodynamic favorability:

- Carboxylic acid ionization: ΔG° = 2.303RT(pKa) ≈ 5.7 kcal/mol at 25°C

- Amine protonation: ΔG° = 2.303RT(pKa) ≈ 15.3 kcal/mol at 25°C

These values indicate that carboxylate formation is thermodynamically more favorable than amine protonation under standard conditions, consistent with the observed pH-dependent speciation behavior.

Analytical Implications

The distinct pKa values enable pH-controlled separations and purifications using ion-exchange chromatography or pH-gradient elution techniques. The compound's ionization behavior also influences its chromatographic retention characteristics in reversed-phase HPLC systems, where mobile phase pH can be adjusted to optimize separation selectivity [15].

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant